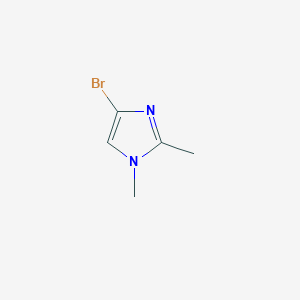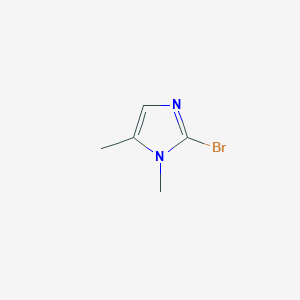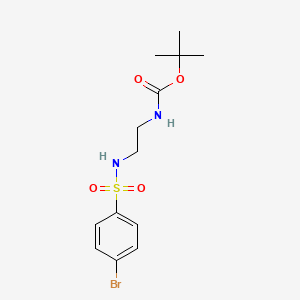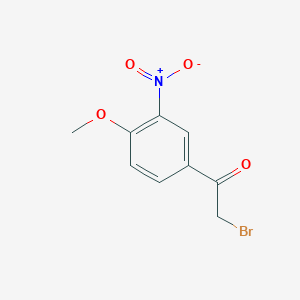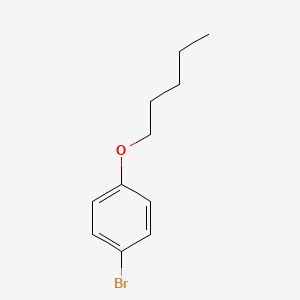
4-bromo-N-cyclopropyl-2-fluorobenzamide
Vue d'ensemble
Description
4-bromo-N-cyclopropyl-2-fluorobenzamide is a chemical compound with the molecular formula C10H9BrFNO and a molecular weight of 258.09 g/mol . It is a benzamide derivative characterized by the presence of a bromine atom at the fourth position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the second position of the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
4-bromo-N-cyclopropyl-2-fluorobenzamide has several scientific research applications:
Analyse Biochimique
Biochemical Properties
4-Bromo-N-cyclopropyl-2-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound can modulate cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a potent tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, making it a valuable tool for studying metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is vital for optimizing its use in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and cyclopropylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.
Mécanisme D'action
The mechanism of action of 4-bromo-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.
Pathways Involved: By inhibiting B-Raf, the compound can modulate signaling pathways involved in cell division and survival, making it a potential candidate for cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-2-fluorobenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
3-bromo-N-cyclopropyl-4-fluorobenzamide: The position of the bromine and fluorine atoms is different, leading to variations in its chemical properties.
N-cyclopropyl-2-fluorobenzamide: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-bromo-N-cyclopropyl-2-fluorobenzamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research in various fields .
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQTUADHAVJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429304 | |
| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877383-84-1 | |
| Record name | 4-bromo-N-cyclopropyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


